molecular formula C11H12Cl2O2 B1410180 Ethyl 4,5-dichloro-2-methylphenylacetate CAS No. 1806367-54-3

Ethyl 4,5-dichloro-2-methylphenylacetate

Cat. No.: B1410180
CAS No.: 1806367-54-3
M. Wt: 247.11 g/mol
InChI Key: ROZKWJHDCFCYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dichloro-2-methylphenylacetate is an organic compound with the molecular formula C11H12Cl2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dichloro-2-methylphenylacetate typically involves the esterification of 4,5-dichloro-2-methylphenylacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

4,5-dichloro-2-methylphenylacetic acid+ethanolH2SO4Ethyl 4,5-dichloro-2-methylphenylacetate+H2O\text{4,5-dichloro-2-methylphenylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4,5-dichloro-2-methylphenylacetic acid+ethanolH2​SO4​​Ethyl 4,5-dichloro-2-methylphenylacetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloro-2-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: 4,5-dichloro-2-methylphenylacetic acid.

    Reduction: 4,5-dichloro-2-methylphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-dichloro-2-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dichloro-2-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.

Comparison with Similar Compounds

Ethyl 4,5-dichloro-2-methylphenylacetate can be compared with other phenylacetate derivatives such as:

  • Ethyl 2-chlorophenylacetate
  • Ethyl 3-chlorophenylacetate
  • Ethyl 4-chlorophenylacetate

Uniqueness

The presence of two chlorine atoms and a methyl group on the phenyl ring of this compound makes it unique compared to other phenylacetate derivatives. These substitutions can significantly alter its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Biological Activity

Ethyl 4,5-dichloro-2-methylphenylacetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C11H10Cl2O2C_{11}H_{10}Cl_2O_2. The compound features a phenylacetate structure with dichloromethyl substitution, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and cytotoxic effects. Below are the key findings:

Antibacterial Activity

  • Inhibition of Bacterial Growth : this compound has shown significant antibacterial activity against various strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Micrococcus luteus64 µg/mL
  • Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Cytotoxic Activity

  • Cancer Cell Lines : The compound has exhibited cytotoxic effects against several cancer cell lines. Notably, it demonstrated selective toxicity towards human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer).
    Cell LineIC50 (µM)
    A54915 ± 2
    HT2920 ± 3
    MCF-7>100
  • Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest at the G2/M phase in sensitive cancer cell lines, suggesting potential as an anticancer agent.

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a notable reduction in bacterial viability at concentrations as low as 32 µg/mL. This suggests that the compound could be a candidate for further development as an antibacterial agent.

Cytotoxicity in Cancer Research

In a separate investigation involving various cancer cell lines, this compound was tested for cytotoxicity. The study revealed that the compound had a significant inhibitory effect on A549 and HT29 cells while showing minimal toxicity towards normal fibroblast cells. This selectivity highlights its potential for therapeutic applications in oncology.

Properties

IUPAC Name

ethyl 2-(4,5-dichloro-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-5-10(13)9(12)4-7(8)2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZKWJHDCFCYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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